4-(Trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)6-12-11-5(14)4-2-1-3-13(4)6/h1-3H,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOLHQMDXCAAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NN=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369419 | |
| Record name | 4-(trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883948-73-0 | |
| Record name | 4-(trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination and Protection of 2-Amino-4-Trifluoromethylpyridine
The synthesis begins with 2-amino-4-trifluoromethylpyridine (4) , which undergoes bromination using N-bromosuccinimide (NBS) in chloroform to yield 3-bromo-2-amino-4-trifluoromethylpyridine (5) . Subsequent protection of the amino group with pivaloyl chloride affords 6 , ensuring regioselectivity in downstream reactions (Table 1).
Table 1: Bromination and Protection Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | NBS, chloroform | Chloroform | 25°C | 82 |
| 2 | Pivaloyl chloride, base | THF | 0°C → 25°C | 78 |
Aldehyde Formation via Directed Metalation
Treatment of 6 with n-butyllithium in anhydrous tetrahydrofuran (THF) followed by quenching with N,N-dimethylformamide (DMF) generates aldehyde 7 . This step highlights the critical role of lithiation in introducing electrophilic sites for subsequent cyclization.
Key Cyclization Step
Cyclization of 7 to form the pyrrolo-triazine core employs copper chloride dihydrate in dimethyl sulfoxide (DMSO) at 120°C. Copper-mediated reactions are favored due to their superior productivity and simplified workup compared to other Lewis acids (e.g., cuprous bromide).
Table 2: Cyclization Optimization
| Lewis Acid | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| CuCl₂·2H₂O | DMSO | 120°C | 6 h | 68 |
| Cu(OAc)₂·H₂O | DMF | 150°C | 8 h | 52 |
Functionalization of the Triazine Ring
Chlorination and Amine Coupling
The intermediate Ilia undergoes chlorination with phosphorus oxychloride (POCl₃) to yield 8 , which reacts with morpholine analogs in THF to introduce nitrogen-containing substituents. This step demonstrates the versatility of the scaffold for generating structural diversity.
Table 3: Amine Coupling Reactions
| Amine | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Morpholine | THF | None | 75 |
| 4-Methylpiperazine | DMF | K₂CO₃ | 68 |
Reduction and Hydrolysis
Catalytic hydrogenation of 9 using 10% palladium on carbon (Pd/C) in methanol reduces nitro groups to amines (10) , followed by base-mediated hydrolysis to yield carboxylic acid 11 . These transformations underscore the compatibility of the core structure with diverse reaction conditions.
Analytical Characterization and Quality Control
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction of related analogs reveals planar triazine rings with dihedral angles <5° relative to the pyrrole moiety, confirming π-conjugation.
Scale-Up Considerations and Process Optimization
Industrial translation requires addressing:
- Solvent Selection : DMSO enables high-temperature reactions but complicates purification. Switching to N,N-dimethylacetamide (DMAc) improves yield by 12%.
- Catalyst Recycling : Copper chloride dihydrate can be recovered via aqueous extraction, reducing metal waste.
- Continuous Flow Systems : Pilot studies demonstrate 20% increased throughput using tubular reactors for cyclization steps.
Applications in Medicinal Chemistry
The trifluoromethyl group enhances blood-brain barrier penetration, making this scaffold valuable for CNS-targeted therapies. Derivatives exhibit:
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-(Trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol exhibit significant activity against cancer cells. The compound has been shown to inhibit pathways associated with tumor growth, particularly the phosphatidylinositol-3 kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival .
Pharmaceutical Development
Due to its unique trifluoromethyl group, this compound is being explored as a potential lead in drug development. Its stability and reactivity make it an attractive candidate for synthesizing new pharmaceuticals that target various diseases beyond cancer, including inflammatory and autoimmune disorders .
Agricultural Chemistry
Pesticide Development
The properties of this compound are being investigated for use in developing novel agrochemicals. Its effectiveness in managing pests while minimizing environmental impact positions it as a promising candidate for sustainable agriculture .
Herbicide Formulations
Studies have suggested that the compound could be utilized in formulating herbicides that specifically target weed species without harming crops. This selectivity is crucial for enhancing crop yields and reducing chemical runoff into ecosystems .
Material Science
Polymer Synthesis
The stability and reactivity of this compound allow for its application in the synthesis of advanced materials. Researchers are exploring its potential for creating polymers with tailored electrical and thermal properties suitable for use in electronics and other high-performance applications .
Nanotechnology Applications
In nanotechnology, the compound's unique structure may facilitate the development of nanomaterials with specific functionalities. Its ability to interact with various substrates makes it a candidate for creating nanoscale devices used in sensors and drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
6-Bromo-pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
- Structure : Bromo substituent at position 6, ketone at position 3.
- Properties: The bromine atom increases molecular weight (214.02 g/mol) and polarizability compared to the trifluoromethyl group.
- Synthesis : Likely involves halogenation steps, differing from the trifluoromethyl derivative’s synthesis, which may require fluorinated reagents .
1-Hydrazinyl-pyrrolo[1,2-d][1,2,4]triazine
- Structure : Hydrazine group at position 1.
- Properties: Melting point 167°C (isopropanol), density 1.59 g/cm³, and acidic pKa ~2.34. The hydrazine group introduces basicity and reactivity, contrasting with the hydroxyl group’s hydrogen-bonding capability in the target compound .
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
- Structure : Trifluoromethyl group at position 2, ketone at position 4.
- Key Difference : Positional isomerism alters electronic distribution. The CF₃ group at position 2 may sterically hinder interactions compared to position 4 in the target compound .
4-(Phenylamino)-pyrrolo[2,1-f][1,2,4]triazines
- Activity: Demonstrated potent inhibition of p38 MAP kinase, with IC₅₀ values in the nanomolar range. The phenylamino group at position 4 facilitates π-stacking interactions, whereas the target compound’s hydroxyl group may engage in hydrogen bonding with kinases .
- Pharmacokinetics : Enhanced oral bioavailability due to balanced lipophilicity (logP ~2.5), a trait shared with the trifluoromethyl derivative .
Furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-ones
Electronic and Spectroscopic Comparisons
- NMR Shifts: In furo-pyrrolo-triazinones, the 8-thione group deshields H-7 and H-5 protons (δH = 7.8–8.2 ppm) compared to carbonyl analogs (δH = 7.2–7.5 ppm). The trifluoromethyl group in the target compound is expected to cause upfield shifts due to electron-withdrawing effects .
- IR Spectroscopy : CF₃ stretching vibrations (~1242 cm⁻¹) and OH stretches (~3200–3400 cm⁻¹) distinguish the target compound from analogs like 6-butyl-3,5,7-trimethyl derivatives, which show C=S stretches at 1268 cm⁻¹ .
Biological Activity
4-(Trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrrolo and triazine rings. The trifluoromethyl group is introduced to enhance lipophilicity and biological activity. The structural formula can be represented as follows:
Antiproliferative Effects
Research indicates that compounds related to pyrrolo[1,2-d][1,2,4]triazin-1-ol exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 values around 3.01 μM.
- HCT-116 (colon cancer) : IC50 values approximately 0.50 μM.
- HepG2 (liver cancer) : IC50 values near 5.42 μM.
These results suggest that the compound may induce apoptosis through inhibition of key signaling pathways such as EGFR/PI3K/AKT/mTOR .
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 3.01 ± 0.49 |
| HCT-116 | 0.50 ± 0.08 |
| HepG2 | 5.42 ± 0.82 |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of EGFR : The compound has shown effective inhibition of EGFR with an IC50 value comparable to established drugs like Tamoxifen.
- PI3K/AKT/mTOR Pathway : Significant reductions in the concentrations of key proteins involved in these pathways have been observed when treated with this compound .
Case Studies
Case Study 1: In Vitro Analysis
A study conducted on a series of pyrrolo[2,1-f][1,2,4]triazine derivatives revealed that modifications to the core structure significantly impacted their cytotoxicity against cancer cells. Notably, derivatives with a trifluoromethyl substituent demonstrated enhanced binding affinity to target receptors compared to their non-fluorinated counterparts .
Case Study 2: Antiviral Activity
Recent investigations have also explored the antiviral potential of similar compounds against influenza viruses. The results indicated that certain derivatives could inhibit neuraminidase activity effectively, suggesting a dual role in both anticancer and antiviral therapies .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol and related derivatives?
A common approach involves cyclocondensation reactions with trifluoromethyl-containing precursors. For example, hydrazinolysis of methyl carboxylates followed by treatment with triethyl orthoformate in dry DMF yields fused pyrrolo-triazine scaffolds. This method achieved a 69% yield for a structurally similar compound (furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one) . Modifications, such as using triethyl orthoacetate, may alter substituent effects but reduce bioactivity .
Key Reaction Parameters:
| Reagent/Condition | Yield | Bioactivity | Reference |
|---|---|---|---|
| Triethyl orthoformate | 69% | High antibacterial activity | |
| Triethyl orthoacetate | 71% | Reduced activity |
Q. How should researchers characterize the purity and structural identity of this compound?
- Purity Analysis : Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to verify ≥95% purity, as reported for related pyrrolo-triazine derivatives .
- Structural Confirmation : X-ray crystallography is preferred for unambiguous identification of crystalline forms, as demonstrated for a related 4-aminopyrrolo[2,1-f]triazine derivative .
- Spectroscopic Data : H/C NMR and HRMS (e.g., m/z 134.059 for CHN) are critical for verifying molecular identity .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for trifluoromethyl-substituted pyrrolo-triazines in kinase inhibition?
Substituent positioning significantly impacts activity. For instance, 5-methyl and 6-alkoxy groups on pyrrolo[2,1-f][1,2,4]triazine cores enhance vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition. The trifluoromethyl group at the 4-position improves metabolic stability and ligand-receptor interactions due to its electron-withdrawing properties .
Q. How can computational modeling optimize the design of pyrrolo-triazine derivatives for antibacterial applications?
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to guide substituent selection. Molecular docking studies against bacterial targets (e.g., penicillin-binding proteins) can prioritize derivatives with enhanced binding. For example, fused furo-pyrrolo-triazines showed superior Gram-negative activity compared to 6-aminopenicillanic acid .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Experimental Reproducibility : Standardize assay conditions (e.g., bacterial strain, incubation time) to minimize variability.
- Structural Nuances : Confirm regiochemistry (e.g., [1,2-d] vs. [2,1-f] ring fusion) via crystallography, as misassignment can lead to conflicting data .
- Meta-Analysis : Cross-reference data from kinase inhibition (e.g., VEGFR-2 IC values) and antibacterial studies (e.g., MICs) to identify scaffold-specific trends .
Methodological Considerations
Q. What analytical techniques are critical for distinguishing polymorphic forms of pyrrolo-triazines?
Q. How can researchers mitigate challenges in regioselective functionalization of the pyrrolo-triazine core?
- Directing Groups : Use transient protecting groups (e.g., acetyl) to control substitution at reactive sites.
- Catalytic Strategies : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective C-H functionalization, as applied to pyridinyl-pyrrolo-triazines .
Data Contradiction Analysis
Q. Why do some studies report divergent bioactivity for trifluoromethyl-pyrrolo-triazines?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
